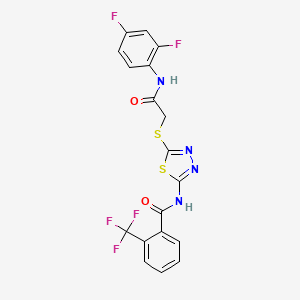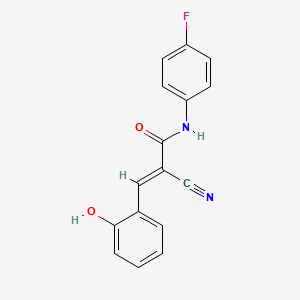![molecular formula C20H19ClN6O2 B2702456 1,7-二烯基-3-(4-氯苯基)-9-甲基-7,9-二氢-[1,2,4]三嗪并[3,4-f]嘧啶-6,8(1H,4H)-二酮 CAS No. 898449-10-0](/img/structure/B2702456.png)
1,7-二烯基-3-(4-氯苯基)-9-甲基-7,9-二氢-[1,2,4]三嗪并[3,4-f]嘧啶-6,8(1H,4H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound you mentioned is a derivative of the 1,2,4-triazine class of compounds . These are heterocyclic compounds containing a ring structure with three carbon atoms and three nitrogen atoms . They are known for their wide range of biological activities and are used in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, contains a 1,2,4-triazine ring which is a six-membered ring with three nitrogen atoms and three carbon atoms . It also has various functional groups attached to it, including an allyl group, a chlorophenyl group, and a methyl group.Chemical Reactions Analysis
The chemical reactions of 1,2,4-triazine derivatives can vary widely depending on the specific functional groups present in the molecule. They might undergo reactions typical for compounds containing allyl groups, chlorophenyl groups, and methyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. Properties such as solubility, melting point, boiling point, and others would need to be determined experimentally .科学研究应用
Anticancer Activity
The synthesis of novel pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine 6,6-dioxides, including our compound of interest, has been investigated for its potential anticancer effects . Some derivatives exhibited reasonable or moderate activity against human cancer cell lines such as HCT-116, MCF-7, and HeLa. Researchers are exploring these compounds as potential candidates for targeted cancer therapy.
Antimicrobial Properties
While not directly studied for this specific compound, related 1,2,4-triazino derivatives have demonstrated antimicrobial activities . Investigating the potential of our compound against bacterial and fungal pathogens could be an interesting avenue for further research.
Iron Chelation and Cancer Therapy
The compound’s structure includes a dihydrothiadiazine moiety fused with a triazole ring, connected to a pyrazole ring . This arrangement resembles iron chelators, which have gained attention due to cancer cells’ avidity for iron. Researchers are exploring iron chelation strategies for cancer treatment, and our compound’s unique structure could be relevant in this context.
Tuberculostatic Properties
Although not directly studied for this compound, related pyridothiadiazines have shown tuberculostatic activity . Investigating its effects against Mycobacterium tuberculosis could provide valuable insights.
NMR Studies
Researchers have confirmed the structure of this novel heterocyclic ring system using 1D-NMR and 2D-NMR spectroscopic data, including COSY, ROESY, and HMBC . These studies contribute to our understanding of the compound’s conformation and interactions.
Drug Design and Medicinal Chemistry
Heterocyclic scaffolds, including pyridothiadiazines, play a crucial role in designing novel drugs. By fusing these rings with other systems, researchers aim to enhance biological effects while minimizing side effects . Our compound could serve as a starting point for drug development.
安全和危害
属性
IUPAC Name |
3-(4-chlorophenyl)-9-methyl-1,7-bis(prop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN6O2/c1-4-10-25-18(28)16-17(24(3)20(25)29)22-19-26(16)12-15(23-27(19)11-5-2)13-6-8-14(21)9-7-13/h4-9H,1-2,10-12H2,3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCVOBYYFDXIRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC=C)N3CC(=NN(C3=N2)CC=C)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-diallyl-3-(4-chlorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

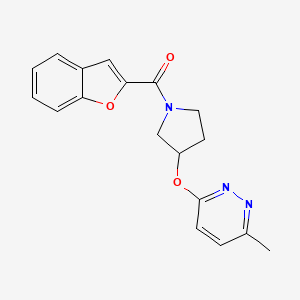

![phenyl N-[(2R)-2-hydroxypropyl]carbamate](/img/structure/B2702376.png)
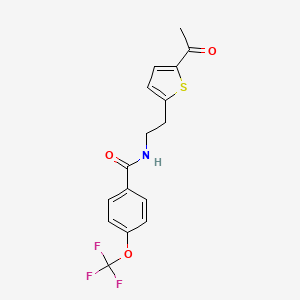
![4-methoxy-N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide](/img/structure/B2702378.png)
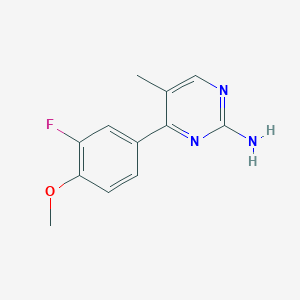
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2702383.png)
![N-(thiophen-2-yl)-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide](/img/structure/B2702387.png)
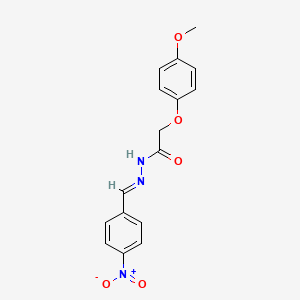
![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2702391.png)
